2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-chlorophenyl)acetamide
Description
This compound is a pyridazinone-based acetamide derivative characterized by a benzenesulfonyl substituent at the 3-position of the dihydropyridazinone ring and an N-(3-chlorophenyl)acetamide moiety. Pyridazinone derivatives are known for diverse biological roles, including nitric oxide synthase (NOS) inhibition and anticancer activity .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4S/c19-13-5-4-6-14(11-13)20-16(23)12-22-18(24)10-9-17(21-22)27(25,26)15-7-2-1-3-8-15/h1-11H,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQIVKCUYBDUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The pyridazinone ring system is typically constructed via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. A widely adopted method involves reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride (Scheme 1). For instance, condensation of glyoxylic acid with substituted acetophenones generates intermediates that undergo cyclization upon hydrazine addition.
Table 1: Representative Conditions for Pyridazinone Core Synthesis
Key variables influencing yield include electron-withdrawing substituents on the aryl group (e.g., nitro or chloro), which facilitate cyclization by enhancing electrophilicity at the reaction site. Microwave-assisted synthesis in a monowave reactor has recently reduced reaction times to 2–3 hours while maintaining yields above 75%.
Introduction of the Benzenesulfonyl Group
Sulfonylation at the Pyridazinone 3-Position
Sulfonylation is achieved via nucleophilic aromatic substitution (SNAr) or directed ortho-metalation. Benzenesulfonyl chloride reacts with the pyridazinone intermediate in the presence of a base such as pyridine or triethylamine (Scheme 2).
Mechanistic Insights
The reaction proceeds through a two-step mechanism:
- Deprotonation : The base abstracts a proton from the pyridazinone’s 3-position, generating a nucleophilic site.
- Electrophilic Attack : Benzenesulfonyl chloride undergoes electrophilic substitution, forming the C–S bond.
Table 2: Optimization of Sulfonylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pyridine | DCM | 43 | 12 | 68 | 95 |
| Triethylamine | THF | 60 | 6 | 72 | 97 |
Prolonged reaction times (>10 hours) in dichloromethane (DCM) are necessary to compensate for the solvent’s low polarity, which slows sulfonyl chloride activation. Conversely, tetrahydrofuran (THF) enhances reactivity due to its higher dielectric constant, enabling shorter durations.
Acetylation of the 3-Chloroaniline Moiety
Synthesis of N-(3-Chlorophenyl)acetamide
The acetamide side chain is introduced via acetylation of 3-chloroaniline using acetic anhydride or acetyl chloride. A one-pot procedure simplifies this step by avoiding intermediate isolation.
Reaction Conditions
Side Reactions
Over-acetylation may occur if excess acetic anhydride is used, leading to diacetylated byproducts. Stoichiometric control (1:1 molar ratio of aniline to acylating agent) mitigates this issue.
Final Coupling Reaction
Amide Bond Formation
The pyridazinone-sulfonyl intermediate is coupled with N-(3-chlorophenyl)acetamide via a nucleophilic acyl substitution. Catalytic agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitate this step.
Table 3: Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| EDC | DMF | 25 | 85 | <5% |
| DCC | THF | 0–5 | 78 | 10–12% |
EDC outperforms DCC due to its superior solubility in polar aprotic solvents like dimethylformamide (DMF), which stabilizes the activated intermediate.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability and safety. Key benefits include:
- Improved Heat Transfer : Mitigates exothermic risks during sulfonylation.
- Reduced Solvent Use : 40–50% lower solvent consumption compared to batch processes.
Table 4: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Volume (L) | 100 | 20 |
| Annual Output (kg) | 500 | 1,200 |
| Waste Generation | High | Moderate |
Analytical Characterization
Spectroscopic Validation
- 1H NMR : Key signals include a singlet at δ 3.93 ppm (OCH3, if present) and a triplet at δ 1.30 ppm (CH2CH3).
- IR Spectroscopy : Strong absorptions at 1,672 cm⁻¹ (C=O stretch) and 1,345 cm⁻¹ (S=O symmetric stretch).
Purity Assessment High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves baseline separation of the target compound from synthetic byproducts.
Chemical Reactions Analysis
Types of Reactions
“2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-chlorophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry:
Enzyme Inhibition
The compound may act as an inhibitor of phosphodiesterases (PDEs), particularly PDE4 and PDE5. This inhibition can lead to increased levels of cyclic AMP (cAMP), which is crucial for various signaling pathways involved in inflammation and smooth muscle relaxation .
Antimicrobial Properties
Similar compounds have demonstrated significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus. Minimum Inhibitory Concentrations (MIC) reported range from 6.28 to 6.72 mg/mL, suggesting potential for use in treating bacterial infections.
Anti-inflammatory Effects
The modulation of cAMP levels through PDE inhibition suggests the compound could have anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .
Anticancer Potential
Studies indicate that compounds with similar structures may interact with DNA, influencing gene expression related to cancer cell proliferation and apoptosis. This interaction could provide avenues for developing anticancer therapies .
Industrial Applications
Beyond its biological applications, this compound can also serve as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for modifications that can lead to new materials or catalysts in chemical reactions.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Dihydropyridazinone Core : Achieved through cyclization reactions.
- Sulfonylation : Introduction of the benzenesulfonyl group using sulfonyl chloride.
- Coupling Reaction : Attaching the chlorophenylacetamide moiety using coupling reagents like DCC or EDC .
Case Studies
Several studies have investigated the biological activity of related pyridazinone derivatives:
Study on Antimicrobial Activity
A study highlighted the antimicrobial efficacy of similar sulfonamide derivatives against common pathogens, reinforcing the potential of this class of compounds in pharmaceutical applications.
Mechanism of Action
The mechanism of action of “2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-chlorophenyl)acetamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The presence of the chlorophenyl and phenylsulfonyl groups suggests potential interactions with hydrophobic pockets and sulfonamide-binding sites in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogs are listed below, with substituent variations influencing molecular weight, solubility, and bioactivity:
Key Observations :
Functional Analogues in Drug Discovery
Compound X (CPX)
N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (CPX) shares a pyridazinone-acetamide scaffold and demonstrated high binding affinity (−8.1 kcal/mol) in computational screening for monoclonal antibody stabilization . Unlike the target compound, CPX incorporates a furan substituent, which may reduce metabolic stability compared to benzenesulfonyl groups.
Thiazolidinedione Derivatives
Thiazolidinedione-based N-(3-chlorophenyl)acetamides (e.g., IC50 = 25.2 µM for iNOS inhibition) highlight the importance of the 3-chlorophenyl group in targeting inflammatory pathways. The target compound’s pyridazinone core may offer improved solubility over thiazolidinediones due to reduced ring strain .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-chlorophenyl)acetamide , identified by its CAS number 1105232-33-4 , is a synthetic organic molecule with a complex structure that suggests potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 413.4 g/mol . The structure includes a benzenesulfonyl group and a dihydropyridazinone core, which are known to influence biological interactions significantly.
| Property | Value |
|---|---|
| CAS Number | 1105232-33-4 |
| Molecular Formula | C₁₉H₁₅N₃O₆S |
| Molecular Weight | 413.4 g/mol |
| Chemical Structure | Chemical Structure |
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that pyridazinone derivatives can inhibit bacterial growth, suggesting potential as antimicrobial agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly by inhibiting specific enzymes involved in the inflammatory response.
- Anticancer Properties : Preliminary data indicate that this compound could affect cancer cell proliferation and survival, potentially through apoptosis induction or cell cycle arrest.
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : The benzenesulfonyl moiety may confer inhibitory activity against certain enzymes critical in disease pathways.
- Receptor Interaction : The compound may bind to specific receptors on cell surfaces, influencing cellular signaling pathways.
- DNA Interaction : There is a possibility that the compound interacts with DNA, affecting gene expression and cellular proliferation.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Antimicrobial Studies : A study demonstrated that similar pyridazinone derivatives exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.
- Anti-inflammatory Research : Research indicated that compounds with the benzenesulfonyl group reduced inflammation markers in animal models of arthritis. This effect was linked to the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Cancer Cell Line Studies : In vitro studies using cancer cell lines showed that related compounds could induce apoptosis via mitochondrial pathways, highlighting their potential as anticancer agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?
- Methodology : Optimize temperature (room temperature to 60°C), reaction time (12–24 hours), and solvent selection (e.g., dimethyl sulfoxide or acetonitrile). Use continuous flow reactors to enhance efficiency and minimize side reactions. Purify via column chromatography or recrystallization, with purity validated by HPLC (>95% threshold). Monitor intermediates using TLC .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign proton (¹H) and carbon (¹³C) environments to verify substituent positions .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS .
- X-ray Crystallography : Resolve bond lengths/angles for stereochemical validation (e.g., dihedral angles between aromatic rings) .
Q. How should researchers design initial pharmacological screening assays?
- Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (MTT assay on cancer lines like HeLa or MCF-7). Establish dose-response curves (0.1–100 µM range) and calculate IC₅₀ values. Include positive controls (e.g., cisplatin for cytotoxicity) and triplicate replicates .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for novel derivatives?
- Methodology : Apply density functional theory (DFT) to simulate transition states and intermediates. Use software like Gaussian or ORCA for energy profiling. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and optimize substituent effects (e.g., electron-withdrawing groups on the pyridazinone core) .
Q. What strategies resolve contradictions in bioactivity data across assay platforms?
- Methodology :
- Orthogonal Assays : Compare enzyme inhibition (in vitro) vs. cell-based efficacy (in vivo) to identify off-target effects .
- Statistical Analysis : Use ANOVA to assess variability in biological replicates. Adjust for confounding factors (e.g., serum concentration in cell media) .
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in structure-activity relationships (SAR) .
Q. How can structural modifications improve bioavailability and metabolic stability?
- Methodology :
- Hydrophilic Modifications : Introduce hydroxyl or amine groups to enhance solubility (logP < 3).
- Metabolic Shielding : Replace labile esters with amides or heterocycles. Validate using hepatic microsome assays (e.g., human liver microsomes + NADPH) .
- Molecular Docking : Predict interactions with cytochrome P450 enzymes (CYP3A4) to avoid rapid clearance .
Q. What experimental designs are robust for SAR studies?
- Methodology :
- Factorial Design : Vary substituents (e.g., benzenesulfonyl vs. methyl groups) systematically. Use response surface methodology (RSM) to model activity trends .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett constants) with bioactivity .
Q. How can researchers validate molecular targets in complex biological systems?
- Methodology :
- CRISPR Knockout Models : Silence putative targets (e.g., kinases) in cell lines and assess compound efficacy loss .
- Pull-Down Assays : Use biotinylated probes to isolate binding proteins, followed by LC-MS/MS identification .
- In Vivo Imaging : Track compound distribution via radiolabeling (¹⁴C or ³H) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
